molecular formula C19H15N3O6 B3914435 N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide

N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide

Cat. No.: B3914435
M. Wt: 381.3 g/mol
InChI Key: PVGOONYKAGBYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a nitrobenzoyl group, and a methoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Nitration: Introduction of a nitro group to a benzene ring.

    Methoxylation: Addition of a methoxy group to the benzene ring.

    Amidation: Formation of an amide bond between the nitrobenzoyl group and the furan-2-carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes or receptors, leading to changes in their activity. The methoxy and furan groups can also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitrobenzoic acid: Shares the methoxy and nitro groups but lacks the furan and amide functionalities.

    4-Amino-2-methoxybenzamide: Contains the methoxy and amide groups but lacks the nitro and furan functionalities.

    N,2-Dimethoxy-N-methyl-4-nitrobenzamide: Similar structure but with additional methoxy and methyl groups.

Uniqueness

N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6/c1-27-17-11-13(6-9-15(17)21-19(24)16-3-2-10-28-16)20-18(23)12-4-7-14(8-5-12)22(25)26/h2-11H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGOONYKAGBYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-methoxy-4-[(4-nitrobenzoyl)amino]phenyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.